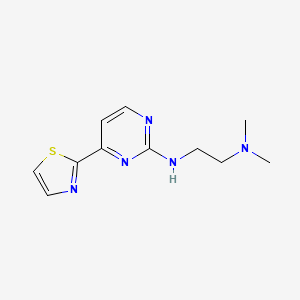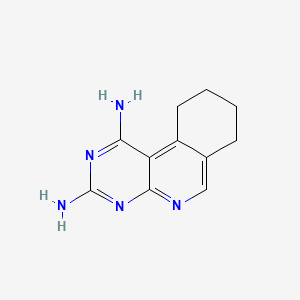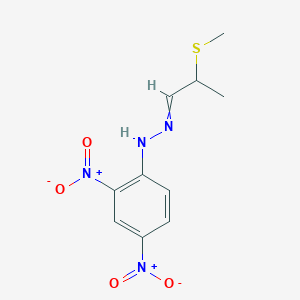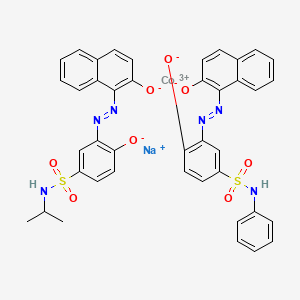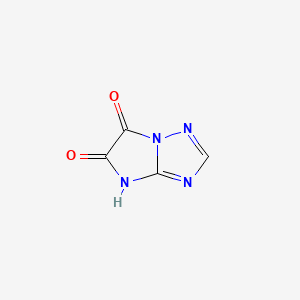
Diocaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diocaine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless, crystalline solid with a mild odor. The compound is primarily used as a local anesthetic and has been studied for its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Diocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted derivatives with different functional groups.
科学研究应用
Diocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.
Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.
Industry: Employed in the formulation of topical anesthetic creams and gels.
作用机制
Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
相似化合物的比较
Diocaine is often compared to other local anesthetics such as lidocaine and procaine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which provides certain advantages:
Lidocaine: Known for its rapid onset and intermediate duration of action. This compound, however, may offer a longer duration of anesthesia.
Procaine: Has a slower onset and shorter duration compared to this compound. This compound’s structure allows for better penetration and longer-lasting effects.
List of Similar Compounds
- Lidocaine
- Procaine
- Bupivacaine
- Tetracaine
This compound’s unique properties make it a valuable compound in both research and clinical settings, offering distinct advantages over other local anesthetics.
属性
CAS 编号 |
537-76-8 |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |
InChI 键 |
UBVZBKAQELDFRH-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
